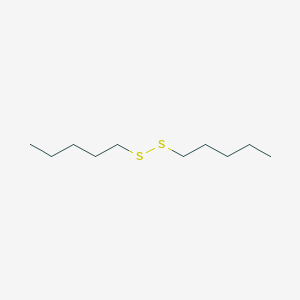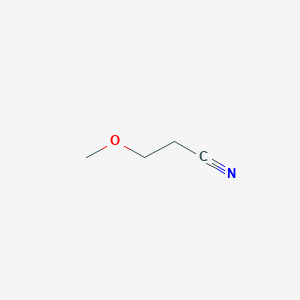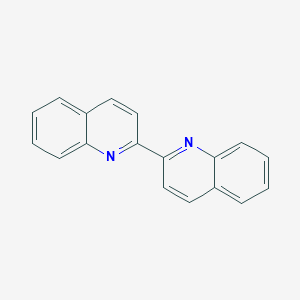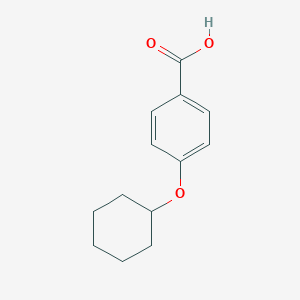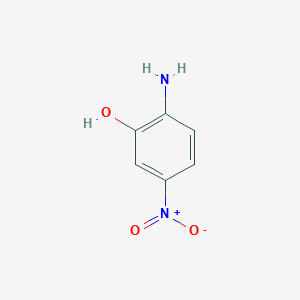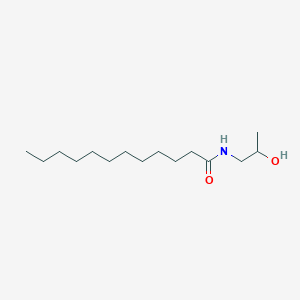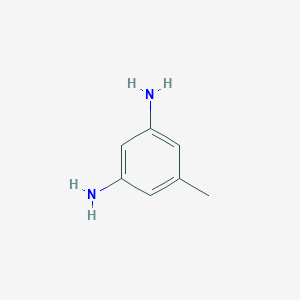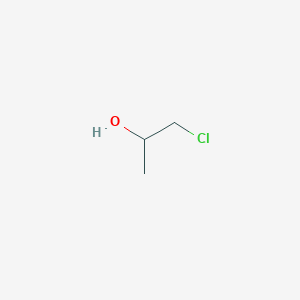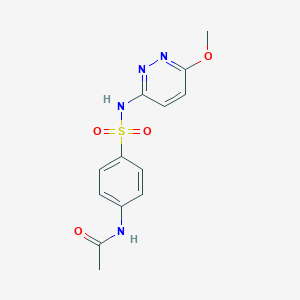
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits various biochemical and physiological effects, including:
1. Inhibition of inflammation: This compound has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Induction of apoptosis: Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
3. Reduction of oxidative stress: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide reduces oxidative stress, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Inhibition of microbial growth: Research has shown that this compound inhibits the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide in laboratory experiments is its ability to exhibit various biochemical and physiological effects. This makes it a promising candidate for use in a wide range of scientific research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide. Some of the possible areas of research include:
1. Further investigation into the mechanism of action of this compound.
2. Development of new synthetic methods for the production of this compound.
3. Investigation into the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
4. Development of new formulations of this compound for improved efficacy and reduced toxicity.
5. Investigation into the potential use of this compound as a new antimicrobial agent.
Conclusion:
In conclusion, 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a promising candidate for use in scientific research due to its ability to exhibit various biochemical and physiological effects. While there are some limitations to its use, further research in this area may lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves the reaction of 6-methoxypyridazine-3-sulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound.
Applications De Recherche Scientifique
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: Research has shown that this compound exhibits anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Antioxidant activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Antimicrobial activity: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
127-75-3 |
|---|---|
Nom du produit |
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide |
Formule moléculaire |
C13H14N4O4S |
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17) |
Clé InChI |
IPJUXBSYTYFATD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Autres numéros CAS |
127-75-3 |
Solubilité |
22.1 [ug/mL] |
Synonymes |
N-acetylsulfamethoxypyridazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
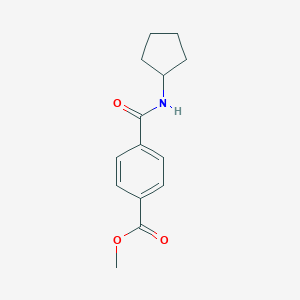
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
